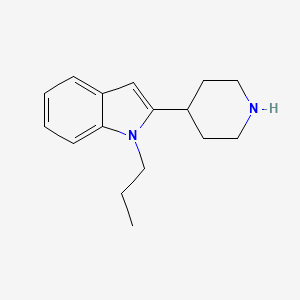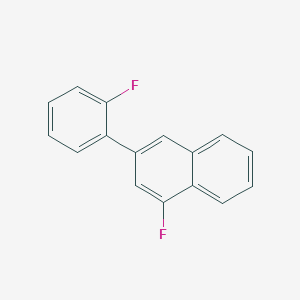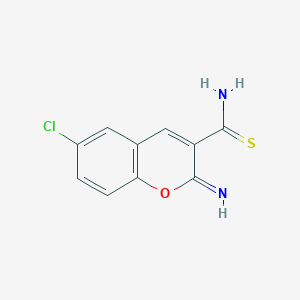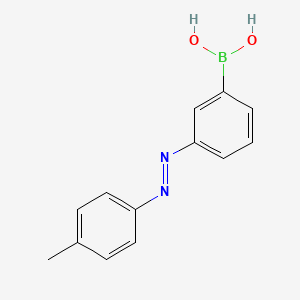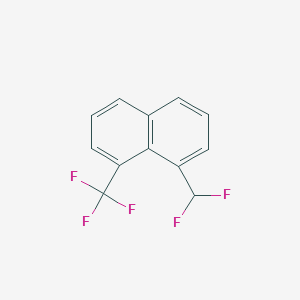
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and advanced fluorination techniques can enhance the efficiency of the synthesis . These methods allow for precise control over reaction conditions, minimizing side reactions and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Difluoromethyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
Applications De Recherche Scientifique
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its fluorinated groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The trifluoromethyl group, in particular, can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring.
1,1,1-Trifluoroethane: A simple aliphatic compound with a trifluoromethyl group.
Uniqueness
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H7F5 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
1-(difluoromethyl)-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15,16)17/h1-6,11H |
Clé InChI |
FJVBTCLGPNNALP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
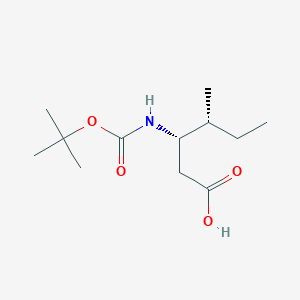
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
